5-(3'-Hydroxybenzylidene)hydantoin

Description

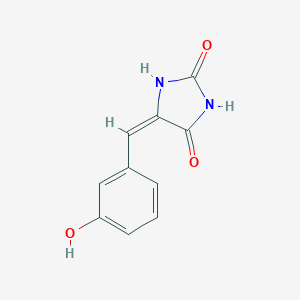

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAHUPKFCIYWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91426-39-0 | |

| Record name | 5-[(3-Hydroxyphenyl)methylene]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91426-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 5 3 Hydroxybenzylidene Hydantoin and Its Analogues

Established Reaction Pathways for 5-Alkylidene/Arylidenehydantoin Synthesis

The construction of the 5-alkylidene/arylidenehydantoin scaffold can be achieved through several reliable synthetic routes. These methods generally involve the condensation of a hydantoin (B18101) precursor with a suitable carbonyl compound.

Knoevenagel Condensation as a Pivotal Synthetic Strategy

The Knoevenagel condensation is a fundamental and widely employed method for the formation of 5-arylidenehydantoins. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, hydantoin, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield the α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

In the context of 5-(3'-hydroxybenzylidene)hydantoin synthesis, hydantoin is reacted with 3-hydroxybenzaldehyde. The active methylene (B1212753) group at the C-5 position of the hydantoin ring acts as the nucleophile. The reaction is often carried out in a suitable solvent, and various catalysts can be employed to facilitate the condensation. For instance, piperidine (B6355638) in ethanol (B145695) has been used as a basic catalyst for the Knoevenagel condensation of aldehydes with thiobarbiturates, a related class of compounds. wikipedia.org The use of environmentally friendly catalysts, such as baker's yeast, has also been explored for Knoevenagel condensations. rsc.org

The general mechanism involves the deprotonation of the hydantoin at the C-5 position by the base to form a carbanion. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to afford the final 5-arylidenehydantoin product.

A general procedure for the synthesis of 5-(heteroarylmethylene)hydantoins, which can be adapted for this compound, involves dissolving hydantoin in water at an elevated temperature, adding a base like ethanolamine, and then adding the aldehyde dropwise. The reaction mixture is refluxed for several hours, and upon cooling, the product precipitates and can be collected by filtration. nih.gov

Multicomponent Reaction Approaches in Hydantoin Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like hydantoins from simple starting materials in a single step. The Bucherer-Bergs reaction is a classic and highly versatile MCR for the preparation of 5-substituted and 5,5-disubstituted hydantoins. mdpi.comnih.gov This reaction typically involves the treatment of a carbonyl compound (an aldehyde or ketone) with an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide) and ammonium (B1175870) carbonate. mdpi.com The reaction is often performed in a mixture of ethanol and water at elevated temperatures. mdpi.com

While the Bucherer-Bergs reaction is a powerful tool for generating a wide array of hydantoins, it is primarily used for the synthesis of 5-mono- and 5,5-disubstituted hydantoins where the substituents are not attached via a double bond to the hydantoin ring. mdpi.com However, variations and other MCRs exist. For example, a three-component sequential synthesis of 5-arylhydantoins can be achieved by reacting carbodiimides with α-bromo or α-chloro aryl acetic acids. organic-chemistry.org If the carbodiimides are generated in situ from a Staudinger reaction, this becomes a one-pot process. organic-chemistry.org

Another multicomponent approach involves a sequential domino process for synthesizing hydantoin-based peptidomimetics. nih.gov This method utilizes the in situ formation of carbodiimides from primary azides and isocyanates, followed by a domino reaction with fumaric acid mono-p-nitrophenylester. nih.gov While this specific example leads to more complex structures, the underlying principles of MCRs highlight their potential for the efficient construction of the hydantoin core.

Alternative Synthetic Routes to 5-Substituted Hydantoin Derivatives

Beyond the Knoevenagel condensation and multicomponent reactions, several other synthetic strategies have been developed for accessing 5-substituted hydantoins.

One such method involves the reaction of α-amino methyl ester hydrochlorides with carbamates. This process yields 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins in good yields through the formation of ureido derivatives that subsequently cyclize under basic conditions. organic-chemistry.org This approach avoids the use of hazardous reagents like isocyanates. organic-chemistry.org

Another route involves a palladium-catalyzed (3 + 2) cycloaddition between 5-vinyloxazolidine-2,4-diones and (thio)isocyanates, providing access to a range of (thio)hydantoins. organic-chemistry.org Additionally, the condensation of arylglyoxals with phenylurea or thiourea, promoted by polyphosphoric ester under microwave irradiation and solvent-free conditions, can produce 1,5-disubstituted hydantoins and thiohydantoins. organic-chemistry.org

The synthesis of 5,5-diphenylhydantoin (phenytoin) from benzil (B1666583) and urea (B33335) using a base-catalyzed reaction provides another example of hydantoin ring formation. youtube.com This reaction proceeds through an intramolecular cyclization to form a heterocyclic intermediate, which then rearranges upon acidification. youtube.com

Furthermore, regioselective chemical transformations of 5-methylene hydantoins can lead to other 5-substituted derivatives, such as 5-aminomethyl-substituted hydantoins. nih.gov

Tailored Synthesis of this compound

The specific synthesis of this compound requires careful consideration of starting materials and reaction conditions to achieve high yields and desired stereochemistry.

Optimization of Precursor Selection and Reaction Conditions for Specific Arylidenehydantoins

The synthesis of 5-arylidenehydantoins can be optimized by carefully selecting precursors and reaction conditions. For instance, in a process for producing 5-arylidene hydantoins, the condensation of an aromatic aldehyde with hydantoin is carried out in the presence of at least one ammonium salt of an aliphatic or aromatic carboxylic acid, leading to high yields. google.com

In a specific example, the reaction of p-hydroxybenzaldehyde with hydantoin yielded 5-(4'-hydroxybenzylidene)-hydantoin in 90% yield. google.com A similar procedure could be applied for the 3-hydroxy isomer. Another process describes the reaction of hydantoin with carbonyl compounds in the presence of amino acids or their salts and inorganic alkali compounds in an aqueous medium, also resulting in high yields. google.com For example, using glycine (B1666218) and sodium hydroxide, 5-p-hydroxybenzylidene hydantoin was obtained in 91.2% yield. google.com

The optimization of reaction conditions, such as the choice of solvent, catalyst, and temperature, is crucial. For example, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related reaction type, changing the solvent from commonly used ones like dichloromethane (B109758) and benzene (B151609) to acetonitrile, a "greener" solvent, provided a good balance between conversion and selectivity. scielo.br The reaction time could also be significantly reduced from 20 hours to 4 hours without compromising the outcome. scielo.br

A study on the optimization of hydantoin synthesis investigated various acidic catalysts. researchgate.net While 20% HCl and 20% H2SO4 showed no product formation, the use of p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) resulted in low yields. researchgate.net A neat reaction at 110°C showed an increased yield. researchgate.net These findings highlight the importance of systematic optimization for each specific substrate combination.

Stereochemical Control and Isomerization (e.g., Z/E Configuration) in 5-Arylidenehydantoin Formation

The double bond formed in the Knoevenagel condensation of 5-arylidenehydantoins can exist as either the E or Z isomer. The stereochemical outcome is an important aspect of the synthesis, as the different isomers can exhibit different biological activities. The E/Z designation is used to describe the stereochemistry of trisubstituted and tetrasubstituted alkenes. pressbooks.pub It is based on the Cahn-Ingold-Prelog priority rules. pressbooks.pubyoutube.com If the higher-ranked groups on each carbon of the double bond are on the same side, the configuration is Z (from the German zusammen, meaning "together"). pressbooks.pub If they are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite"). pressbooks.pub

In the synthesis of 5-arylidenehydantoins, the initial reaction product may be a mixture of E and Z isomers. wikipedia.org However, under the reaction conditions, equilibration can occur, often leading to the formation of the more thermodynamically stable isomer. wikipedia.org For example, in the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid, the initial product was a 50:50 mixture of E and Z isomers, but the more stable Z-isomer was eventually obtained due to rapid equilibration. wikipedia.org

In many reported syntheses of 5-(heteroarylmethylene)hydantoins, the products are assigned the Z-configuration. nih.gov This assignment is often based on spectroscopic data, such as 1H NMR. nih.gov For instance, the synthesis of (Z)-5-[(3'-pyridinyl)methylene]-2,4-imidazolidinedione resulted in a product with spectral data consistent with the Z isomer. nih.gov The potential for intramolecular hydrogen bonding, for example between the N(1)-H of the hydantoin and a nitrogen atom in a pyridinyl substituent, can influence the conformational preference and potentially the stereochemical outcome. nih.gov

The ability to control the stereochemistry is a significant goal in the synthesis of these compounds. While thermodynamic control often favors one isomer, kinetic control or the use of specific catalysts or reaction conditions might allow for the selective synthesis of the less stable isomer.

Environmentally Conscious (Green Chemistry) Synthetic Protocols for Hydantoins

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydantoin derivatives to minimize environmental impact. researchgate.netgcande.org These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Key green strategies include the use of alternative energy sources like microwave and ultrasound irradiation, employing environmentally benign solvents such as water, and utilizing solvent-free reaction conditions. researchgate.net

One notable green approach involves the condensation of an aldehyde, potassium cyanide, and ammonium carbonate using montmorillonite (B579905) K-10 clay as a recyclable heterogeneous catalyst under ultrasound irradiation. This method offers significant advantages, including short reaction times and high yields. researchgate.net Another sustainable method is the one-pot, two-step mechanochemical synthesis of 5,5-disubstituted hydantoins from amino ester hydrochlorides and potassium cyanate. This solvent-free process, conducted in a planetary ball-mill, proceeds through a ureido ester intermediate followed by a base-catalyzed cyclization, leading to good yields without the need for purification. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool. For instance, 1,3-disubstituted hydantoins can be efficiently synthesized through a microwave-assisted, liquid-phase combinatorial method. researchgate.net Similarly, the synthesis of 1,5-disubstituted hydantoins/thiohydantoins has been achieved via a microwave-promoted, solvent-free condensation of arylglyoxals and phenylurea/thiourea. organic-chemistry.org

The use of water as a solvent is a cornerstone of green chemistry. nih.govnih.gov A simple and efficient procedure for the synthesis of related 5-arylidenerhodanines, which shares structural similarities, has been developed using diammonium hydrogen phosphate (B84403) as a catalyst in water. This method is lauded for its mild conditions, short reaction times, and high yields. nih.govnih.gov Furthermore, a semi-continuous flow process has been developed for accessing hydantoins from commercially available amines using oxygen and carbon dioxide, highlighting a move towards more sustainable and scalable production. nih.gov

| Green Chemistry Approach | Key Features | Reactants/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | Three-component condensation | Ketones/Aldehydes, KCN, (NH4)2CO3, Montmorillonite K-10 | Rapid, high yield, recyclable catalyst | researchgate.net |

| Mechanochemical Synthesis (Ball-milling) | One-pot, two-step, solvent-free | Amino ester hydrochlorides, Potassium cyanate | Eco-friendly, no purification needed, good yields | acs.org |

| Microwave-Assisted Synthesis | Liquid-phase combinatorial synthesis | Pre-loaded resins with amino acids, Isocyanate | Efficient, rapid | researchgate.net |

| Flow Chemistry | Semi-continuous gas-liquid transformations | Amines, Oxygen, Carbon dioxide | Sustainable, good overall yields (52-84%) | nih.gov |

| Aqueous Synthesis (for related compounds) | Condensation reaction in water | Aromatic aldehydes, Rhodanine, Diammonium hydrogen phosphate | Environmentally friendly, mild conditions, high yields | nih.govnih.gov |

Strategic Chemical Modifications for Modulating Bioactivity of 5-Arylidenehydantoins

The biological activity of 5-arylidenehydantoins can be fine-tuned through strategic chemical modifications at two primary sites: the imidazolidine-2,4-dione ring and the benzylidene moiety.

Modifications on the core hydantoin (imidazolidine-2,4-dione) ring, particularly at the N-1 and N-3 positions, significantly influence the molecule's biological profile. For instance, a series of 5-arylidenehydantoin derivatives featuring a phenylpiperazine-hydroxypropyl fragment attached to the N-3 position of the hydantoin ring were synthesized and evaluated for their affinity for α1-adrenoceptors. nih.gov These N-3 substituted derivatives demonstrated significant antagonistic properties, with activities in the nanomolar range. nih.gov

The synthesis of N-3 and C-5 substituted imidazolidines has been a focus of developing compounds with potential anticonvulsant and antiarrhythmic properties. researchgate.netmdpi.com One approach involves reacting C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate to yield various N-3 substituted 5-phenylimidazolidine-2,4-diones. researchgate.netmdpi.comscialert.net Furthermore, chemical modifications of 5-methylenehydantoins with different amine nucleophiles can lead to 5-substituted hydantoins, which can then be transformed into symmetrical twin-drug type molecules. researchgate.net The introduction of substituents like methyl or ester groups on the imidazole (B134444) ring has been shown to enhance the antibacterial effects of certain hydantoin derivatives. ceon.rs

The nature and position of substituents on the benzylidene ring of 5-arylidenehydantoins are critical determinants of their bioactivity. Structure-activity relationship (SAR) studies have revealed that modifying these functional groups can dramatically alter the compound's potency and selectivity.

A study on α1-adrenoceptor antagonists showed that the chemical properties, number, and positions of substituents on the 5-arylidene fragment directly influenced their affinity. nih.gov The highest activities were observed in compounds with a 2-alkoxyphenylpiperazine fragment at N-3 and two methoxy (B1213986) substituents on the benzylidene moiety. The observed order of influence on α1-affinity based on the benzylidene substitution pattern was: 3,4-di-CH₃O > 2,4-di-CH₃O > 4-Cl > 2,3-di-CH₃O > H > 4-N(CH₃)₂. nih.gov

In the development of antifungal agents, variations on a styryl A-ring (analogous to the benzylidene moiety) were explored. It was found that substituting a 4-bromo group with electron-withdrawing groups like 4-NO₂ or electron-donating groups like 4-OCH₃ resulted in weaker antifungal activity compared to the lead compound. nih.gov This suggests that both the electronic properties and the position of the substituent are crucial for this specific biological activity.

Another study on fungicidal activity involved the synthesis of 5-arylidene thiohydantoins with various substituents on the phenyl ring, including methoxy, methyl, chloro, and trifluoromethyl groups. mdpi.comresearchgate.net The results indicated that these derivatives exhibit a range of fungicidal activities, underscoring the importance of the substitution pattern on the arylidene ring for modulating biological effects. researchgate.net

| Substituent on Benzylidene Moiety | Relative α1-Adrenoceptor Affinity (Ki) | Reference |

|---|---|---|

| 3,4-dimethoxy | Highest (<75 nM) | nih.gov |

| 2,4-dimethoxy | High | nih.gov |

| 4-chloro | Moderate | nih.gov |

| 2,3-dimethoxy | Lower | nih.gov |

| Unsubstituted (H) | Low | nih.gov |

| 4-dimethylamino | Lowest | nih.gov |

Elucidation of Preclinical Biological Activities and Molecular Mechanisms of 5 3 Hydroxybenzylidene Hydantoin Analogues

Mechanistic Studies on Anticancer Activity

Derivatives of 5-(3'-Hydroxybenzylidene)hydantoin are a subject of significant preclinical research due to their potential as anticancer agents. Their biological activity is primarily attributed to their ability to interfere with key signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation and the induction of programmed cell death.

Modulatory Effects on Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) are crucial cell surface receptors that regulate essential cellular processes, including growth, differentiation, and metabolism. Their aberrant activation is a common feature in many cancers, making them a prime target for therapeutic intervention. Analogues of this compound have demonstrated the ability to modulate the activity of several key RTKs involved in tumorigenesis.

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and its over-expression is linked to a poor prognosis in various solid tumors. nih.gov Certain 5-benzylidene-hydantoin analogues have been specifically designed to function as EGFR tyrosine kinase inhibitors by competing with ATP at its binding site on the receptor. nih.govresearchgate.net

One such analogue, UPR1024, has shown notable antiproliferative and proapoptotic effects in non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.net Studies on the A549 NSCLC cell line demonstrated that UPR1024 effectively inhibits EGFR autophosphorylation. researchgate.net This inhibition of EGFR's kinase activity blocks downstream signaling pathways that are critical for cell survival and proliferation. nih.govresearchgate.net The hydantoin (B18101) scaffold is recognized as a valuable heterocyclic structure for developing EGFR inhibitors. ekb.eg

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. mdpi.com Targeting the VEGFR-2 signaling pathway is a validated strategy in cancer treatment. nih.govnih.gov

Bioassays of several benzalhydantoin derivatives against a panel of eight RTKs revealed that certain analogues possess moderate to selective inhibitory activity against VEGFR-2. ukm.myscilit.comukm.my Specifically, (Z)-5-(4'-hydroxy-3'-methoxybenzylidene)imidazolidine-2,4-dione (a close analogue of the subject compound) and (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione demonstrated inhibitory activity against VEGFR-2. ukm.myscilit.com The interaction with the DFG motif in the kinase domain is considered crucial for stabilizing the inactive state of the enzyme, which is key to inhibiting VEGFR-2 kinase activity. ukm.my

Platelet-derived growth factor receptors (PDGFRs) are also involved in angiogenesis and tumor development. ukm.my Research has shown that some benzalhydantoin derivatives can selectively inhibit these receptors. The compound (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione, in addition to its effects on VEGFR-2, was also found to be active against both PDGFR-α and PDGFR-β, with a 57% inhibition rate in one study. ukm.myscilit.com This suggests that certain analogues have the potential to act as multi-target inhibitors, simultaneously blocking several pathways essential for tumor progression. ukm.my

Inhibition of Receptor Tyrosine Kinases by Benzalhydantoin Analogues

| Compound | Target Kinase | Inhibition (%) at 10 µM | Reference |

|---|---|---|---|

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | VEGFR-2 | 46% | ukm.myscilit.com |

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | PDGFR-α | 57% | ukm.myscilit.com |

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | PDGFR-β | 57% | ukm.myscilit.com |

| (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione | VEGFR-2 | 56% | ukm.myscilit.com |

Induction of Cell Death and Cell Cycle Perturbations

Beyond inhibiting proliferative signals, this compound analogues can actively induce cancer cell death through apoptosis and disrupt the normal cell division cycle.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells and can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govresearchgate.net The extrinsic pathway is triggered by external signals through death receptors on the cell surface, leading to the activation of initiator caspase-8. researchgate.netresearchgate.net The intrinsic pathway responds to internal cellular stress, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of initiator caspase-9. researchgate.netnih.govnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. researchgate.netresearchgate.net

Studies on the 5-benzylidene-hydantoin analogue UPR1024 have shown that it induces apoptotic cell death in lung cancer cells through the involvement of both the extrinsic and intrinsic pathways. nih.govresearchgate.net This dual-pathway induction suggests a broad and robust mechanism of action. The induction of the intrinsic pathway is often regulated by the Bcl-2 family of proteins, where a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determines the cell's fate. ekb.egmdpi.com The activation of both pathways by hydantoin analogues represents a comprehensive approach to inducing cancer cell death. nih.govmdpi.com

Inhibition of Cell Proliferation and Cell Cycle Arrest at Specific Phases (e.g., S-phase)

Benzylidene hydantoins have been identified as a class of compounds with notable anti-proliferative effects. While specific studies on the 3'-hydroxy analogue are limited, research on closely related phenylmethylene hydantoins provides significant insights. For instance, the marine natural product Z-4-hydroxyphenylmethylene hydantoin (PMH) has demonstrated anti-proliferative properties against human mammary (MDA-MB-231) and prostate (PC-3) cancer cell lines. nih.gov This activity is often linked to the inhibition of critical signaling pathways that drive cell proliferation.

The mechanism of cell cycle arrest induced by hydantoin derivatives can be complex. Some anticancer agents induce cell cycle arrest by causing DNA replication stress, which can lead to an accumulation of cells in the S-phase. nih.govnih.gov For example, hydroxyurea, a well-known chemotherapeutic, induces S-phase arrest by inhibiting ribonucleotide reductase, leading to dNTP pool depletion and subsequent stalling of replication forks. nih.govnih.gov While the precise phase of cell cycle arrest induced by this compound is not yet fully elucidated, the actions of similar compounds suggest that interference with DNA synthesis or related signaling pathways is a plausible mechanism.

DNA Damage Induction and Associated Cellular Responses

The induction of DNA damage is a key mechanism through which many chemotherapeutic agents exert their cytotoxic effects. Reactive oxygen species (ROS) can cause a variety of DNA lesions, including base modifications and strand breaks, which, if not repaired, can trigger cell death. nih.gov Some hydantoin derivatives have been shown to induce DNA damage. nih.gov

The cellular response to DNA damage often involves the activation of complex signaling pathways. The base excision repair (BER) pathway is a primary mechanism for repairing oxidized DNA bases. DNA glycosylases, key enzymes in this pathway, recognize and remove damaged bases. nih.gov Interestingly, certain oxidized hydantoin lesions, such as 5-hydroxy-5-methylhydantoin, can act as molecular traps for DNA glycosylases, forming irreversible covalent complexes and inhibiting the repair process. nih.gov This suggests a potential mechanism by which hydantoin derivatives could enhance the cytotoxic effects of DNA damage.

Anti-Metastatic Properties in In Vitro and Ex Vivo Models

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Phenylmethylene hydantoins have shown promise in inhibiting cancer cell migration and invasion, key steps in the metastatic cascade. The 4-hydroxy analogue, PMH, has demonstrated anti-migratory and anti-invasive activities in vitro against metastatic prostate cancer cells. nih.gov

The molecular mechanisms underlying these anti-metastatic effects are linked to the inhibition of key signaling molecules. A potent analogue of PMH was found to suppress the expression and phosphorylation of c-Met and Focal Adhesion Kinase (FAK), both of which are crucial for cell migration and invasion. nih.gov Furthermore, this compound also inhibited the phosphorylation of downstream effectors such as paxillin (B1203293) and Rac1, further impeding the cellular machinery required for metastasis. nih.gov These findings highlight the potential of the phenylmethylene hydantoin scaffold, and by extension the 3'-hydroxy analogue, as a source of anti-metastatic agents.

Preclinical Antimicrobial Spectrum and Mechanisms

In addition to their anticancer properties, hydantoin derivatives have been investigated for their antimicrobial activities.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Hydantoin derivatives have been designed and synthesized to exhibit broad-spectrum antibacterial activity. nih.govnih.govresearchgate.net These compounds have shown efficacy against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria, including E. coli. nih.govnih.gov

The proposed mechanism of action for some of these membrane-active hydantoin derivatives involves the disruption of the bacterial cell membrane, a mode of action analogous to that of host-defense peptides. nih.govnih.govresearchgate.net This rapid, membrane-targeting action is advantageous as it can be less prone to the development of bacterial resistance compared to inhibitors of specific metabolic pathways. Time-kill studies have demonstrated that these compounds can eradicate both MRSA and E. coli within a short period. nih.gov

Table 1: Antibacterial Activity of a Membrane-Active Hydantoin Derivative

| Bacterial Strain | Concentration | Time to Eradication |

| MRSA | 25 µg/mL | 10 min |

| MRSA | 2.0 µg/mL (4x MIC) | 60 min |

| E. coli | 25 or 50 µg/mL | 30 min |

| E. coli | 4.0 µg/mL (4x MIC) | 60 min |

Data derived from time-kill studies of a specific membrane-active hydantoin derivative. nih.gov

Antifungal Activities and Proposed Mechanisms of Action

Common mechanisms of antifungal action include the disruption of the fungal cell membrane, inhibition of ergosterol (B1671047) synthesis, and the generation of reactive oxygen species (ROS) that lead to oxidative damage. nih.gov For instance, some hydrazine-based compounds have demonstrated fungicidal activity against Candida albicans, including drug-resistant strains, and have been shown to inhibit biofilm formation. nih.gov

Preclinical Evaluation of Antiviral Potential

The antiviral potential of hydantoin derivatives has been noted in several studies. For example, 5-(3,4-dichlorophenyl) methylhydantoin was found to inhibit the post-synthetic cleavages of poliovirus proteins and the assembly of the virus in a cell-free system. nih.gov This indicates that hydantoin derivatives can interfere with the later stages of viral replication.

Furthermore, S-glucosylated hydantoins have been synthesized and evaluated for their antiviral activity, with some compounds showing activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). researchgate.net While direct evidence for the antiviral activity of this compound is lacking, the broader class of hydantoin derivatives shows promise for the development of novel antiviral agents. google.commdpi.com

Enzymatic Inhibition Profiles of this compound and Related Derivatives

The therapeutic potential of this compound and its derivatives is underscored by their diverse enzymatic inhibition profiles. These compounds have been shown to interact with a range of enzymes implicated in various disease pathologies.

A significant area of research has focused on the inhibitory activity of this compound analogues against Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), a key enzyme in cellular signaling pathways. nih.govnih.gov Deregulation of GSK-3β is linked to a variety of diseases, including type 2 diabetes, Alzheimer's disease, and cancer. nih.govnih.gov

Several phenylmethylene hydantoins (PMHs), including analogues of this compound, have demonstrated potent in vitro inhibitory activity against GSK-3β, with IC50 values in the range of 4–20 µM. nih.gov For instance, the natural product (Z)-5-(4-hydroxybenzylidene)-hydantoin and its synthetic analogue (Z)-5-(4-(ethylthio)benzylidene)-hydantoin have shown notable GSK-3β inhibitory effects. nih.gov Further studies have expanded on this, synthesizing and evaluating a series of 5-(heteroarylmethylene)hydantoins, which also exhibited single-digit micromolar inhibition of GSK-3β. nih.gov

Computational docking studies suggest that these compounds bind to the ATP-binding domain of GSK-3β. nih.gov This binding is facilitated by hydrogen bonding between the hydantoin functional group and the backbone of valine 135 in the enzyme's binding pocket. nih.gov The inhibitory action on GSK-3β can lead to increased glycogen storage, a mechanism relevant to the management of type 2 diabetes. nih.gov

| Compound | Substituent on Benzylidene Ring | GSK-3β IC50 (µM) |

|---|---|---|

| (Z)-5-(4-hydroxybenzylidene)-hydantoin | 4-hydroxy | 4-20 |

| (Z)-5-(4-(ethylthio)benzylidene)-hydantoin | 4-(ethylthio) | 4-20 |

| 5-(pyridin-2-ylmethylene)hydantoin | - | Single-digit µM |

| 5-(quinoline-6'-yl)methylenehydantoin | - | Single-digit µM |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov MMP-12, in particular, is implicated in tissue remodeling and inflammatory processes. nih.govmdpi.com While direct studies on the inhibition of MMP-12 by this compound are not extensively documented, the broader class of hydantoin derivatives has been investigated as MMP inhibitors. researchgate.net For example, piperidine (B6355638) ether and aryl piperazine (B1678402) hydantoins have been identified as potent inhibitors of MMP-13, another member of the MMP family. researchgate.net This suggests a potential for hydantoin-based scaffolds to be developed as inhibitors for other MMPs, including MMP-12. The development of MMP inhibitors is a significant challenge due to the need for selectivity and specificity to avoid side effects. nih.gov

Human Carbonic Anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in pH regulation. nih.gov Its inhibition is a therapeutic strategy for conditions like glaucoma. nih.gov While some hydantoin derivatives have been explored as carbonic anhydrase inhibitors, many show limited activity against hCA II. mdpi.comnih.gov For instance, a series of 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives were generally ineffective against hCA II. mdpi.com Similarly, hydantoins incorporating phthalimides were also found to be largely inactive towards this isoform. nih.gov However, the hydantoin scaffold itself is recognized as having CA inhibitory potential, and the design of novel derivatives continues to be an area of interest. mdpi.com

Other Pharmacological Targets and Biological Modulations (e.g., Voltage-Gated Sodium Channels)

Beyond specific enzymatic inhibition, the 5-(benzylidene)hydantoin scaffold has been explored for its interaction with other pharmacological targets.

Voltage-gated sodium channels (VGSCs) are critical for the generation and propagation of action potentials in excitable cells. mdpi.comuq.edu.au They are established targets for a variety of drugs. While direct modulation of VGSCs by this compound is not a primary focus of current research, the broad pharmacological space occupied by hydantoin derivatives suggests potential interactions. For example, phenytoin, a well-known anticonvulsant, is a hydantoin derivative that acts on VGSCs. mdpi.com This indicates that the hydantoin core can be a suitable framework for designing modulators of ion channels.

Computational Approaches and Structure Activity Relationship Sar of 5 3 Hydroxybenzylidene Hydantoin Analogues

Principles Governing Structure-Activity Relationships in Hydantoin (B18101) Scaffolds

The biological activity of hydantoin-based compounds is intricately linked to their structural features. The core hydantoin ring and its various substituents play a pivotal role in dictating the molecule's interaction with biological targets.

Influence of Hydantoin Ring Substitutions on Bioactivity

The hydantoin nucleus, a five-membered heterocyclic ring, serves as a versatile scaffold in drug design. nih.gov Modifications at different positions of this ring can significantly modulate the pharmacological properties of the resulting derivatives. The structural flexibility of the hydantoin ring allows for extensive chemical modifications, particularly at the N-1, N-3, and C-5 positions. These modifications are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of the compounds. The presence of two hydrogen bond donors and two hydrogen bond acceptors within the hydantoin structure facilitates strong interactions with biological receptors. nih.gov

Significance of Benzylidene Moiety Configuration and Substituent Effects (e.g., Hydroxyl Positionality)

The benzylidene moiety attached at the C-5 position of the hydantoin ring is a key determinant of bioactivity. The nature and position of substituents on this aromatic ring can dramatically alter the compound's biological effects.

The position of the hydroxyl group on the benzylidene ring has been shown to be a critical factor. For instance, in a series of 1,5-disubstituted hydantoins evaluated as EGFR inhibitors, the compound with a hydroxyl group at the para-position (4-OH) of the benzylidene ring (HA 5) exhibited the highest inhibitory activity. acs.org Specifically, it showed 60.9% inhibition of EGFR kinase at a concentration of 10 μM. acs.org In contrast, a compound with a chloro group at the meta-position (3-Cl, HA 4) showed a lower inhibition of 43.4%. acs.org This highlights the importance of the electronic and steric properties of the substituent and its position on the phenyl ring.

In another study focused on tyrosinase inhibitors, a series of 5-(substituted benzylidene)hydantoin derivatives were synthesized and evaluated. nih.gov The most potent compound in this series featured a hydroxyl group at the R(2) position (ortho) and a methoxy (B1213986) group at the R(3) position (meta) of the benzylidene ring. nih.gov This particular substitution pattern was found to be optimal for interacting with the active site of the tyrosinase enzyme. nih.gov

These findings underscore the principle that the precise placement of functional groups, such as the hydroxyl group, on the benzylidene moiety is crucial for achieving desired biological activity, with the optimal position varying depending on the specific biological target.

Table 1: Effect of Benzylidene Ring Substituents on EGFR Kinase Inhibition acs.org

| Compound | Substituent | % Inhibition at 10 µM |

| HA 4 | 3-Cl | 43.4 |

| HA 5 | 4-OH | 60.9 |

Stereochemical Impact (Z/E Isomerism) on Receptor Binding and Efficacy

The double bond connecting the hydantoin ring and the benzylidene moiety in 5-(benzylidene)hydantoin derivatives allows for the existence of geometric isomers, specifically the Z (zusammen) and E (entgegen) isomers. The spatial arrangement of the substituents around this double bond can have a profound impact on how the molecule fits into the binding site of a biological target, thereby influencing its efficacy.

Research on 1,5-disubstituted hydantoins as EGFR kinase inhibitors has indicated that the stereochemistry of the C-5 double bond can influence activity. In one instance, the (E)-isomer demonstrated slightly better kinase inhibition (45.1%) compared to the (Z)-isomer (39.7%). nih.gov This suggests that the orientation of the benzylidene ring relative to the hydantoin core can affect the molecule's ability to interact optimally with the amino acid residues in the enzyme's active site.

In a separate study, the configuration of synthesized benzalhydantoin derivatives was determined based on the chemical shift of the vinyl proton (H-7') in their NMR spectra. ukm.my Compounds with a chemical shift in the range of 6.4–6.7 ppm were assigned the Z configuration, while those with a shift around 6.3 ppm were identified as the E configuration. ukm.my This distinction is critical as the different spatial arrangements of the E and Z isomers can lead to altered binding affinities and biological responses. The subtle difference in the geometry of these isomers can dictate whether a productive interaction with a receptor occurs, highlighting the importance of stereochemistry in drug design.

In Silico Methodologies for Activity Prediction and Design

Computational tools have become indispensable in modern drug discovery for predicting the biological activity of compounds and guiding the design of new, more potent molecules. These in silico methods offer a rapid and cost-effective way to screen virtual libraries of compounds and to understand the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-(3'-Hydroxybenzylidene)hydantoin

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed to predict the activity of various classes of compounds, including those with a hydantoin scaffold.

2D-QSAR: In 2D-QSAR, the molecular structure is represented by numerical descriptors that encode information about its topology, electronic properties, and physicochemical characteristics. These descriptors are then used to build a statistical model that correlates with the observed biological activity. For a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, 2D-QSAR models were developed to predict their anticancer activity. nih.gov The quality and predictive power of these models are assessed through various statistical parameters, such as the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. nih.gov A robust QSAR model should have high values for both r² and q². nih.gov

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. taylorfrancis.comunicamp.br In these approaches, the compounds are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with their biological activity. The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

For a set of 6-aryl-5-cyano-pyrimidine derivatives, 3D-QSAR models were developed using CoMFA and CoMSIA. nih.gov The best CoMFA model yielded a q² of 0.802 and an r² of 0.979, while the best CoMSIA model gave a q² of 0.799 and an r² of 0.982. nih.gov These high statistical values indicate that the models are robust and have good predictive capabilities. The contour maps generated from these models revealed that electrostatic, hydrophobic, and hydrogen-bond donor fields play important roles in the activity of these compounds. nih.gov Such insights are invaluable for guiding the rational design of new and more potent analogues.

The development of predictive QSAR models for this compound and its analogues would require a dataset of compounds with experimentally determined biological activities. By applying 2D and 3D QSAR methodologies, it would be possible to identify the key structural features that govern their activity and to design new derivatives with enhanced therapeutic potential.

Table 2: Statistical Parameters for 3D-QSAR Models of 6-aryl-5-cyano-pyrimidine Derivatives nih.gov

| Model | q² | r² |

| CoMFA | 0.802 | 0.979 |

| CoMSIA | 0.799 | 0.982 |

Application of QSAR in Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique instrumental in the lead optimization phase of drug discovery. It establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are employed to predict the activity of novel derivatives, thereby guiding synthetic efforts toward more potent compounds and reducing the need for extensive experimental screening.

In developing QSAR models for hydantoin derivatives, researchers generate a variety of molecular descriptors to quantify the physicochemical properties of the molecules. These descriptors fall into several categories, including topological, electronic, thermodynamic, and structural properties. nih.govacs.org A statistical method, such as multiple linear regression (MLR), is then used to build a model that links these descriptors to the observed biological activity. nih.gov For instance, a QSAR analysis on a series of hydantoin-based androgen receptor modulators resulted in a robust model with a high correlation coefficient (R² = 0.858), indicating its reliability and strong predictive ability. nih.gov

The descriptors identified in such models provide critical insights into the Structure-Activity Relationship (SAR). For example, studies on anticonvulsant phenylmethylenehydantoins have identified LUMO (Lowest Unoccupied Molecular Orbital) energy and the logarithm of the partition coefficient (log P) as critical parameters for their activity. nih.gov This suggests that both the electronic properties and the hydrophobicity of the molecule play a significant role in its biological function. By understanding which properties are key to activity, medicinal chemists can rationally design new analogues of this compound with optimized characteristics, such as improved binding affinity or better pharmacokinetic profiles.

Table 1: Key QSAR Descriptors in Hydantoin Analogue Studies

| Descriptor Type | Example Descriptor | Significance in SAR |

|---|---|---|

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons and interact with biological targets. nih.gov |

| Hydrophobicity | Log P | Influences the compound's solubility, permeability across membranes, and binding to hydrophobic pockets in proteins. nih.gov |

| Topological | Path/Walk Ratio | Describes molecular shape and branching, which can affect how the molecule fits into a binding site. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its polarizability, impacting binding interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding how this compound and its analogues interact with their biological targets at a molecular level. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity and interaction energies. researchgate.nethu.edu.jo

Docking simulations provide detailed three-dimensional models of the ligand-protein complex, revealing the specific binding mode and key interactions. For many biologically active hydantoin derivatives, the target is often a kinase, where the compound binds within the ATP-binding pocket. nih.gov The binding of inhibitors in these pockets prevents the natural substrate, ATP, from binding, thereby inhibiting the enzyme's activity. nih.gov

Studies on related 5-benzylidenehydantoin scaffolds have shown that their binding is typically stabilized by a network of interactions. nih.gov The hydantoin ring itself is a key pharmacophoric element, often forming crucial hydrogen bonds with the protein backbone in the hinge region of a kinase. nih.gov The 3'-hydroxy group on the benzylidene moiety of this compound can act as both a hydrogen bond donor and acceptor, potentially forming specific interactions that enhance binding affinity and selectivity. The phenyl ring often engages in hydrophobic or pi-stacking interactions with aromatic residues in the binding pocket. researchgate.net For example, docking studies of various inhibitors into the motor domain of the kinesin Eg5, which has an ATP-binding site, have characterized distinct binding regions and the importance of hydrogen bonding and conserved conformations for potent inhibition. nih.gov

Table 2: Example of Predicted Interactions for a 5-Benzylidenehydantoin Analogue in a Kinase ATP-Binding Pocket

| Ligand Moiety | Protein Residue | Interaction Type |

|---|---|---|

| Hydantoin Carbonyl Oxygen | Valine (backbone NH) | Hydrogen Bond |

| Hydantoin NH | Glutamic Acid (backbone C=O) | Hydrogen Bond |

| Benzylidene Phenyl Ring | Phenylalanine | Pi-Pi Stacking |

A primary output of molecular docking is a score that estimates the binding affinity, often expressed as a free energy of binding (ΔG) in units of kcal/mol. nih.gov Lower (more negative) energy scores generally indicate a more stable ligand-protein complex and higher binding affinity. jppres.com These scoring functions take into account various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding.

By calculating and comparing the docking scores of a series of this compound analogues, researchers can prioritize which compounds to synthesize and test experimentally. This in silico screening approach significantly accelerates the discovery of potent inhibitors. For example, a study might compare derivatives with different substituents on the phenyl ring to determine which modifications lead to the most favorable binding energies. nih.gov While these calculated energies are estimates, they provide a valuable relative ranking of compounds within a congeneric series. scispace.comresearchgate.net

Table 3: Hypothetical Docking Scores for this compound Analogues

| Compound | Modification | Docking Score (kcal/mol) | Predicted Affinity |

|---|---|---|---|

| 1 | This compound | -8.5 | High |

| 2 | 5-(4'-Hydroxybenzylidene)hydantoin | -8.2 | High |

| 3 | 5-(3'-Methoxybenzylidene)hydantoin | -7.9 | Moderate |

| 4 | 5-(3'-Chlorobenzylidene)hydantoin | -7.5 | Moderate |

| 5 | 5-Benzylidenehydantoin | -6.8 | Lower |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fimdpi.com By applying the principles of classical mechanics, MD simulations can assess the stability of a docked conformation, explore conformational changes in both the ligand and the protein, and analyze the role of surrounding water molecules. karazin.ua

Pharmacophore Modeling for Key Structural Features

Pharmacophore modeling is a powerful tool used to distill the essential structural features of a set of active molecules into a three-dimensional model. nih.gov A pharmacophore represents the spatial arrangement of chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups, that are necessary for a ligand to bind to a specific target and elicit a biological response. nih.gov

For a series of active this compound analogues, a pharmacophore model can be generated based on their common structural features. nih.gov Such a model would likely include:

A Hydrogen Bond Acceptor: Corresponding to one of the carbonyl oxygens of the hydantoin ring.

A Hydrogen Bond Donor: Corresponding to the N-H group of the hydantoin ring.

An Aromatic Ring: Representing the benzylidene phenyl group.

A Hydrogen Bond Donor/Acceptor: Representing the 3'-hydroxy group, which is a critical feature for specific interactions.

Once developed, this pharmacophore model serves multiple purposes. It can be used as a 3D query to screen large compound libraries to identify novel chemical scaffolds that possess the required features and are therefore likely to be active. nih.gov It also provides a clear and intuitive representation of the SAR, helping to guide the design of new analogues with enhanced activity by ensuring that any modifications preserve or improve the fit to the pharmacophore model. researchgate.net

Table 4: Common Pharmacophoric Features for Hydantoin-Based Inhibitors

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom (typically O or N) with a lone pair of electrons. | Forms hydrogen bonds with donor groups (e.g., backbone N-H) in the protein. |

| Hydrogen Bond Donor (HBD) | An atom (typically N or O) covalently bonded to a hydrogen atom. | Forms hydrogen bonds with acceptor groups (e.g., backbone C=O) in the protein. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | Engages in pi-pi stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, Trp. |

| Hydrophobic Group (HY) | A nonpolar chemical group. | Interacts with nonpolar pockets in the protein, contributing to binding affinity. |

Prospective Research Avenues and Translational Potential of 5 3 Hydroxybenzylidene Hydantoin Research

Design and Synthesis of Novel 5-(3'-Hydroxybenzylidene)hydantoin Derivatives with Enhanced Specificity

The core structure of this compound offers multiple sites for chemical modification, providing a versatile platform for the design and synthesis of new derivatives with potentially improved potency and target specificity. nih.gov The synthesis of hydantoin (B18101) derivatives can be achieved through various established methods, including the Bucherer-Bergs reaction and the Urech hydantoin synthesis, which allow for the introduction of diverse substituents. srrjournals.comresearchgate.net

Researchers are exploring the introduction of different functional groups to the phenyl ring and the hydantoin core to modulate the compound's physicochemical properties and biological activity. For instance, the substitution pattern on the benzylidene moiety can be altered to enhance interactions with specific biological targets. nih.gov The synthesis of enantiomerically pure hydantoins is also a key area of focus, as different stereoisomers can exhibit distinct pharmacological profiles. researchgate.netorganic-chemistry.org Modern synthetic techniques, such as microwave-assisted synthesis and multicomponent reactions, are being employed to efficiently generate libraries of novel derivatives for screening. researchgate.net

| Compound Name | Description |

| This compound | The parent compound with a hydroxyl group at the 3' position of the benzylidene ring. |

| 5-(4-Hydroxybenzylidene)hydantoin | A naturally occurring analog with a hydroxyl group at the 4' position, known to inhibit GSK-3β. nih.gov |

| 5,5-diphenylhydantoin (Phenytoin) | A well-known anticonvulsant drug containing a hydantoin core. srrjournals.comresearchgate.net |

| (Z)-5-[(3'-Pyridinyl)methylene]-2,4-imidazolidinedione | A heteroarylmethylenehydantoin derivative synthesized and evaluated for GSK-3β inhibition. nih.gov |

| (Z)-5-[(5'-Methyl-2-pyridinyl)methylene]-2,4-imidazolidinedione | Another heteroarylmethylenehydantoin derivative with substitutions on the pyridine (B92270) ring. nih.gov |

| (Z)-5-[(3-Benzo[b]thiophenyl)methylene]-2,4-imidazolidinedione | A derivative with a benzo[b]thiophene moiety, investigated for its biological activity. nih.gov |

Deeper Mechanistic Investigations into Biological Target Modulation

Initial studies have identified 5-benzylidene-hydantoin scaffolds as inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer and neurodegeneration. nih.gov Further research is needed to elucidate the precise molecular interactions between this compound and its biological targets. Understanding the mechanism of action at a molecular level is crucial for optimizing the compound's therapeutic effects and minimizing off-target activities.

Techniques such as X-ray crystallography and molecular modeling can provide insights into the binding mode of these derivatives within the active sites of their target enzymes. nih.govnih.gov For example, computational docking studies have been used to predict the binding of 5-(heteroarylmethylene)hydantoins to the ATP binding domain of Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.gov Investigating the impact of these compounds on downstream signaling pathways will also be critical. For instance, the observed increase in acetyl-p53 levels in cells treated with a 5-benzylidene-hydantoin derivative suggests a potential role in cancer therapy through the p53 pathway. nih.gov

Strategies for Addressing Preclinical Drug Resistance Mechanisms

A significant hurdle in the clinical application of many therapeutic agents is the development of drug resistance. nih.gov Cancer cells, for example, can develop resistance through various mechanisms, including the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell. ekb.egnih.gov

To address this challenge, researchers are investigating strategies to overcome potential resistance to this compound and its derivatives. One approach involves the co-administration of the hydantoin derivative with a known P-gp inhibitor. nih.gov Another strategy is to design novel derivatives that are not substrates for these efflux pumps. Furthermore, understanding the genetic and molecular basis of resistance can help in the development of personalized treatment strategies. nih.govyoutube.com For instance, if resistance is mediated by a specific signaling pathway, a combination therapy targeting a different pathway could be employed. nih.gov

Exploration of Preclinical Combination Therapies for Synergistic Effects

Combination therapy, the use of multiple drugs simultaneously, is a cornerstone of modern oncology and can be a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.gov Preclinical studies exploring the synergistic effects of this compound with other therapeutic agents are a promising area of research.

By targeting different but complementary pathways, combination therapies can lead to improved treatment outcomes. nih.gov For example, combining a this compound derivative that inhibits a specific enzyme with a standard chemotherapeutic agent could result in a synergistic anti-cancer effect. nih.gov The selection of combination partners should be based on a sound understanding of the underlying biological mechanisms of the disease and the individual drugs. nih.gov Preclinical models, such as cell culture and animal models, are essential for evaluating the efficacy and potential toxicity of these combination regimens.

Development of Advanced Preclinical Delivery Systems and Formulations

The therapeutic potential of this compound can be significantly enhanced through the development of advanced drug delivery systems. nih.govscirp.org These systems aim to improve the compound's solubility, stability, and bioavailability, while also enabling targeted delivery to specific tissues or cells. mdpi.com

Q & A

Q. What are the established synthetic routes for 5-(3'-Hydroxybenzylidene)hydantoin, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted benzaldehydes and hydantoin derivatives. For example, the Bucherer–Berg reaction, employing (NH₄)₂CO₃ and NaCN with ketone precursors, is a validated method for spiro-hydantoin derivatives . Reaction parameters such as solvent polarity (e.g., DMF or ethanol), temperature (>80°C), and stoichiometric ratios of reagents significantly impact yield and purity. Side reactions, such as oxidation of the hydroxybenzylidene moiety, can be mitigated by inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Multimodal spectral analysis is critical:

- IR spectroscopy identifies carbonyl (C=O) stretches (~1750 cm⁻¹) and hydroxyl (O–H) vibrations (~3200 cm⁻¹).

- ¹H/¹³C-NMR resolves aromatic proton environments (δ 6.8–7.5 ppm) and hydantoin ring carbons (δ 150–160 ppm).

- Elemental analysis (C, H, N) confirms stoichiometric consistency with theoretical values (±0.3% tolerance) .

Q. What solvent systems are optimal for solubilizing this compound in experimental settings?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMF) or DMF:MeOH mixtures (2:1 v/v) at concentrations up to 50 mg/mL. Co-solvents like dimethyl sulfoxide (DMSO) may enhance solubility for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound in cellular transport systems?

Use in vitro models such as human placental perfusion assays or Caco-2 cell monolayers to study transport kinetics. Quantify glucose uptake inhibition via competitive assays with 2-deoxyglucose radiolabels, and validate results with LC-MS/MS to detect intracellular metabolite accumulation. Ensure pH control (7.4) to mimic physiological conditions .

Q. What methodologies address contradictions in spectral data or bioassay results for hydantoin derivatives?

- Replication : Repeat synthesis and characterization under standardized conditions to rule out batch variability.

- Factorial design : Systematically vary parameters (e.g., temperature, solvent) to identify confounding factors .

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography with DFT calculations) to resolve ambiguities in NMR assignments .

Q. How can surface adsorption properties of this compound be studied in environmental or material science contexts?

Apply microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to analyze adsorption on model indoor surfaces (glass, polymers). Quantify reactivity with ozone or NOx under controlled humidity using flow reactors, and correlate results with ATR-FTIR spectra to track degradation pathways .

Q. What experimental strategies are recommended for assessing the compound’s cytotoxicity and enzyme inhibition potential?

- MTT assays : Screen cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.

- Enzyme kinetics : Use xanthine oxidase inhibition assays (UV-Vis monitoring at 290 nm) to determine Ki values. Pre-incubate the compound with the enzyme to assess time-dependent inhibition .

Methodological Notes

- Data Validation : Always include positive/negative controls in bioassays (e.g., metformin for glucose transport studies) .

- Synthetic Reproducibility : Document reaction conditions (e.g., ramp rates, cooling methods) to ensure batch-to-batch consistency .

- Ethical Compliance : For cellular studies, adhere to OECD guidelines for in vitro testing (e.g., viability thresholds >80% for valid assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.